molecular formula C14H21NO2 B15305258 tert-Butyl (4-methylbenzyl)glycinate

tert-Butyl (4-methylbenzyl)glycinate

Cat. No.: B15305258
M. Wt: 235.32 g/mol
InChI Key: KYGKFGUMGSALTE-UHFFFAOYSA-N
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Description

tert-Butyl (4-methylbenzyl)glycinate is an organic compound that belongs to the class of glycine derivatives. It is commonly used as an intermediate in organic synthesis and has various applications in the fields of chemistry, biology, and medicine. The compound is characterized by its tert-butyl group attached to the glycine moiety, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl (4-methylbenzyl)glycinate can be synthesized through several methods. One common method involves the nucleophilic substitution reaction of halogenated tert-butyl acetate with an amination reagent, followed by deprotection under specific conditions to yield the desired compound . Another method involves the reaction of N-trifluoroacetylglycine with isobutylene, followed by the removal of the trifluoroacetyl group . Additionally, tert-butyl bromoacetate can be reacted with a large excess of ammonia to produce tert-butyl glycinate .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (4-methylbenzyl)glycinate undergoes various chemical reactions, including nucleophilic substitution, acylation, and alkylation. The amino group in the compound exhibits nucleophilic properties, allowing it to participate in a range of reactions.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include halogenated compounds, acyl chlorides, and alkyl halides. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of catalysts or solvents to facilitate the reactions.

Major Products Formed: The major products formed from the reactions of this compound include various amino acids, peptides, and heterocyclic compounds. These products are often used as intermediates in the synthesis of more complex molecules.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl (4-methylbenzyl)glycinate is used as a building block for the synthesis of various organic compounds. It serves as a precursor for the preparation of Schiff bases, which are important intermediates in the synthesis of guanidine-containing pentacyclic compounds .

Biology: In biological research, this compound is used to study the mechanisms of amino acid and peptide synthesis. It is also employed in the development of new biochemical assays and analytical techniques.

Medicine: In the field of medicine, this compound is investigated for its potential therapeutic applications. It is used in the synthesis of pharmaceutical compounds and as a starting material for the development of new drugs.

Industry: Industrially, this compound is used as an intermediate in the production of various chemicals and materials. It is employed in the manufacture of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of tert-butyl (4-methylbenzyl)glycinate involves its interaction with specific molecular targets and pathways. The compound’s amino group can participate in nucleophilic substitution reactions, leading to the formation of various products. These reactions are facilitated by the presence of catalysts and specific reaction conditions .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to tert-butyl (4-methylbenzyl)glycinate include tert-butyl glycinate, glycine tert-butyl ester, and tert-butyl aminoacetate . These compounds share structural similarities and exhibit comparable chemical properties.

Uniqueness: The uniqueness of this compound lies in its specific structure, which includes a tert-butyl group attached to the glycine moiety. This structural feature imparts distinct chemical properties and reactivity, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

tert-butyl 2-[(4-methylphenyl)methylamino]acetate

InChI

InChI=1S/C14H21NO2/c1-11-5-7-12(8-6-11)9-15-10-13(16)17-14(2,3)4/h5-8,15H,9-10H2,1-4H3

InChI Key

KYGKFGUMGSALTE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNCC(=O)OC(C)(C)C

Origin of Product

United States

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